molecular formula C17H29N3S B11793714 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine

Cat. No.: B11793714
M. Wt: 307.5 g/mol
InChI Key: WEBNYFJIJUMZLK-UHFFFAOYSA-N
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Description

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine is an organic compound that features a piperazine ring substituted with an isopropyl group and a pyridine ring substituted with a tert-butylthio group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

    Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the pyridine ring.

    Formation of the Piperazine Ring: The piperazine ring can be formed through a cyclization reaction involving diamines and dihalides.

    Substitution with Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It can be used as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-methylpiperazine: Similar structure but with a methyl group instead of an isopropyl group.

    1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine: Similar structure but with an ethyl group instead of an isopropyl group.

    1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness

1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-isopropylpiperazine is unique due to the specific combination of functional groups and their spatial arrangement, which can result in distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C17H29N3S

Molecular Weight

307.5 g/mol

IUPAC Name

1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)-4-propan-2-ylpiperazine

InChI

InChI=1S/C17H29N3S/c1-13(2)19-7-9-20(10-8-19)16-14(3)11-15(12-18-16)21-17(4,5)6/h11-13H,7-10H2,1-6H3

InChI Key

WEBNYFJIJUMZLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(C)C)SC(C)(C)C

Origin of Product

United States

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